Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide
Overview
Description
Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide is an organic compound with the molecular formula C15H16N2O2S. This compound is a derivative of benzenesulfonic acid and is characterized by the presence of a hydrazide group attached to a methyl-substituted phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s sulfonic acid group can also participate in ionic interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: A simpler derivative without the hydrazide group.
Benzenesulfonic acid, 4-methyl-, [(2-chlorophenyl)methylene]hydrazide: A similar compound with a chlorine substituent instead of a methyl group.
Benzenesulfonic acid, 4-methyl-, [(2-nitrophenyl)methylene]hydrazide: A similar compound with a nitro group instead of a methyl group.
Uniqueness
Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide is unique due to the presence of both a hydrazide group and a methyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-[(2-methylphenyl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-12-7-9-15(10-8-12)20(18,19)17-16-11-14-6-4-3-5-13(14)2/h3-11,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXGRRFYWWFBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957013 | |
Record name | 4-Methyl-N'-[(2-methylphenyl)methylidene]benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35629-84-6 | |
Record name | 4-Methyl-N'-[(2-methylphenyl)methylidene]benzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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